iPLA2β Enzymatic Potency: BEL (Ki = 180 nM) vs. Recombinant iPLA2β (IC50 = 7 μM)
Bromoenol lactone (racemic BEL) demonstrates potent, mechanism-based inhibition of myocardial cytosolic iPLA2 with a Ki of 180 nM . Against recombinant human iPLA2β, the IC50 is approximately 7 μM . This potency is critical for experiments requiring near-complete iPLA2β inhibition at low micromolar concentrations.
| Evidence Dimension | Enzymatic inhibition potency against iPLA2 |
|---|---|
| Target Compound Data | Ki = 180 nM (myocardial iPLA2); IC50 ≈ 7 μM (recombinant iPLA2β) |
| Comparator Or Baseline | Not applicable - baseline characterization |
| Quantified Difference | Not applicable |
| Conditions | Purified enzyme assays: myocardial cytosolic iPLA2 and recombinant human iPLA2β |
Why This Matters
This quantitative baseline establishes the concentration range required for effective iPLA2β inhibition in cell-free and cellular assays, enabling proper experimental design and reagent procurement decisions.
